molecular formula C6H9BrO4 B068722 (3S)-3-acetyloxy-4-bromobutanoic acid CAS No. 191354-44-6

(3S)-3-acetyloxy-4-bromobutanoic acid

Cat. No.: B068722
CAS No.: 191354-44-6
M. Wt: 225.04 g/mol
InChI Key: RYWNWBFHMUEPNO-YFKPBYRVSA-N
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Description

(3S)-3-acetyloxy-4-bromobutanoic acid is an organic compound with a molecular formula of C6H9BrO4. This compound is characterized by the presence of an acetyloxy group attached to the third carbon and a bromine atom attached to the fourth carbon of a butanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-acetyloxy-4-bromobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxybutanoic acid.

    Acetylation: The hydroxyl group on the third carbon is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-acetyloxybutanoic acid.

    Bromination: The final step involves the bromination of the fourth carbon using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of 3-hydroxybutanoic acid are acetylated using acetic anhydride in industrial reactors.

    Controlled Bromination: The bromination step is carefully controlled to ensure high yield and purity, often using continuous flow reactors to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-acetyloxy-4-bromobutanoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-bromobutanoic acid.

    Reduction: The compound can be reduced to form 3-acetyloxybutanoic acid by removing the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Substitution: 3-acetyloxy-4-hydroxybutanoic acid, 3-acetyloxy-4-aminobutanoic acid.

    Hydrolysis: 3-hydroxy-4-bromobutanoic acid.

    Reduction: 3-acetyloxybutanoic acid.

Scientific Research Applications

(3S)-3-acetyloxy-4-bromobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways involving acylation and bromination.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (3S)-3-acetyloxy-4-bromobutanoic acid involves its interaction with various molecular targets:

    Acetylation: The acetyloxy group can transfer an acetyl group to other molecules, affecting their function and activity.

    Bromination: The bromine atom can participate in substitution reactions, altering the chemical properties of the compound it reacts with.

Comparison with Similar Compounds

(3S)-3-acetyloxy-4-bromobutanoic acid can be compared with similar compounds such as:

    (3S)-3-acetyloxy-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (3S)-3-hydroxy-4-bromobutanoic acid: Lacks the acetyloxy group, resulting in different chemical behavior and applications.

    (3S)-3-acetyloxybutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

The uniqueness of this compound lies in its combination of an acetyloxy group and a bromine atom, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

(3S)-3-acetyloxy-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWNWBFHMUEPNO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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